2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetonitrile
Description
Structure
3D Structure
Properties
CAS No. |
1159982-89-4 |
|---|---|
Molecular Formula |
C8H6N4 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-pyrazolo[1,5-a]pyrimidin-2-ylacetonitrile |
InChI |
InChI=1S/C8H6N4/c9-3-2-7-6-8-10-4-1-5-12(8)11-7/h1,4-6H,2H2 |
InChI Key |
JZYQENIVABGJKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC(=N2)CC#N)N=C1 |
Origin of Product |
United States |
Preparation Methods
Example Synthesis Pathway
A detailed example from recent literature illustrates a multi-step approach:
Synthesis of Pyrazolo Intermediate:
- React 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate to yield a dihydroxy derivative (89% yield).
-
- Subject the dihydroxy derivative to chlorination using phosphorus oxychloride to produce a dichloro-pyrazolo derivative (61% yield).
-
- Perform a nucleophilic substitution with morpholine to yield an aminopyrazole derivative (94% yield).
-
- Condense the aminopyrazole with acetonitrile under basic conditions to produce 2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetonitrile.
Yield and Purity Considerations
The yields for each step can vary significantly based on reaction conditions such as temperature, solvent choice, and reactant purity. It is crucial to optimize these parameters for higher yields and better purity of the final product.
| Step | Reaction Type | Yield (%) | Notes |
|---|---|---|---|
| 1 | Cyclization | 89 | Using sodium ethanolate |
| 2 | Chlorination | 61 | Phosphorus oxychloride used |
| 3 | Nucleophilic substitution | 94 | Morpholine as nucleophile |
| 4 | Final condensation | Varies | Dependent on reaction conditions |
The synthesis of this compound involves complex multi-step processes that require careful optimization of reaction conditions to achieve high yields and purity. Future research may focus on improving these methods and exploring the biological activities associated with this compound, potentially leading to new therapeutic applications in medicinal chemistry.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetonitrile group (-CHCN) enhances electrophilicity at the adjacent methylene group, facilitating nucleophilic substitution. For example:
-
Halogen Exchange : In pyrazolo[1,5-a]pyrimidine derivatives, chlorine atoms at position 7 undergo nucleophilic substitution with amines or alkoxy groups under mild conditions. For instance, morpholine substitution at position 7 occurs efficiently in the presence of potassium carbonate at room temperature (94% yield) .
-
Aromatic Substitution : Brominated derivatives at position 3 react with nucleophiles like 2-(2-aminoethoxy)ethan-1-ol to introduce functionalized linkers, as demonstrated in kinase inhibitor synthesis .
Cyclocondensation and Ring-Forming Reactions
The nitrile group participates in cyclization reactions to form fused heterocycles:
-
One-Pot Cyclization : Amino pyrazoles react with enaminones or chalcones in the presence of KSO, followed by oxidative halogenation with NaX (X = Cl, Br, I), yielding 3-halo-pyrazolo[1,5-a]pyrimidines. Yields range from 65% to 85% depending on the halogen .
-
β-Dicarbonyl Condensation : 5-Aminopyrazoles condense with β-dicarbonyl compounds (e.g., diethyl malonate) under acidic conditions to form pyrazolo[1,5-a]pyrimidines. Substituents on the β-dicarbonyl dictate regioselectivity and electronic properties .
Table 1: Cyclocondensation Reaction Outcomes
Halogenation and Electrophilic Substitution
The pyrazolo[1,5-a]pyrimidine core undergoes regioselective halogenation:
-
Chlorination : Treatment with POCl converts hydroxyl groups to chlorides at positions 5 and 7 (61% yield) .
-
Bromination : N-Bromosuccinimide (NBS) selectively brominates position 3, enabling further functionalization via Suzuki couplings .
Cross-Coupling Reactions
Palladium-catalyzed reactions enable structural diversification:
-
Suzuki-Miyaura Coupling : 5,7-Dichloro derivatives react with boronic acids (e.g., phenylboronic acid) to introduce aryl groups at position 7. Yields exceed 75% with Pd(PPh) catalysis .
-
Sonogashira Coupling : Alkynylation at position 3 has been reported using trimethylsilyl-protected alkynes under Pd/Cu catalysis .
Table 2: Cross-Coupling Reaction Parameters
| Substrate | Coupling Partner | Catalyst | Yield (%) | Source |
|---|---|---|---|---|
| 5,7-Dichloro derivative | Phenylboronic acid | Pd(PPh) | 78 | |
| 3-Bromo derivative | TMS-acetylene | PdCl(PPh)/CuI | 82 |
Hydrolysis and Functional Group Transformations
The nitrile group undergoes selective transformations:
-
Hydrolysis to Amide/Carboxylic Acid : Under acidic (HSO) or basic (HO) conditions, the nitrile converts to an amide or carboxylic acid, respectively .
-
Reduction to Amine : Catalytic hydrogenation (H, Pd/C) reduces the nitrile to a primary amine, enhancing solubility for biological applications .
Formylation and Oxidation
Scientific Research Applications
Antiviral Applications
Respiratory Syncytial Virus Inhibition
Research has identified derivatives of pyrazolo[1,5-a]pyrimidine as promising candidates for the treatment of respiratory syncytial virus (RSV), a major cause of respiratory infections. A study synthesized a series of 2-(1-alkylaminoalkyl)pyrazolo[1,5-a]pyrimidine derivatives that showed significant inhibitory activity against RSV. The structure-activity relationship (SAR) indicated that modifications at the C-2 position could enhance antiviral potency. Some compounds exhibited EC50 values lower than 4 nM, demonstrating their potential as effective antiviral agents against RSV .
Anticancer Properties
Inhibition of Tumor Growth
Pyrazolo[1,5-a]pyrimidines have been investigated for their anticancer properties. Compounds derived from this scaffold have shown the ability to inhibit key enzymes involved in tumor growth and metastasis. For instance, certain derivatives act as inhibitors of thymidine phosphorylase, an enzyme that promotes tumor progression. This inhibition leads to reduced tumor growth and offers a therapeutic avenue for cancer treatment .
Fluorescent Probes and Optical Applications
Fluorescent Properties
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as fluorescent probes due to their tunable photophysical properties. A family of these compounds demonstrated high quantum yields and stability, making them suitable for applications in bioimaging and as chemosensors. The introduction of electron-donating groups at specific positions significantly enhanced their absorption and emission characteristics, positioning them as competitive alternatives to traditional fluorescent markers .
Summary Table of Applications
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Antiviral | 2-(1-Alkylaminoalkyl)pyrazolo[1,5-a]pyrimidines | Significant anti-RSV activity with EC50 < 4 nM |
| Anticancer | Thymidine phosphorylase inhibitors | Reduced tumor growth via enzyme inhibition |
| Fluorescent Probes | Pyrazolo[1,5-a]pyrimidines | High quantum yields; effective for bioimaging |
Case Studies and Research Insights
Several case studies have explored the synthesis and functionalization of 2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetonitrile derivatives:
- Antiviral Activity Study : In a detailed investigation into RSV inhibitors, researchers synthesized various derivatives and evaluated their cytopathic effect (CPE) inhibitory activities. Compounds with specific substitutions showed promising results in vitro .
- Anticancer Mechanism Exploration : Studies on the mechanism of action revealed that pyrazolo[1,5-a]pyrimidine derivatives could effectively inhibit thymidine phosphorylase activity in cancer cells, leading to decreased proliferation rates .
- Fluorescence Characterization : A comprehensive analysis using density functional theory (DFT) provided insights into the electronic structures of these compounds, correlating structural modifications with enhanced fluorescence properties .
Mechanism of Action
The mechanism of action of 2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or proteins involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazolo-Pyrimidine Derivatives
Biological Activity
2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetonitrile is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This compound has been studied primarily for its potential as an inhibitor of various kinases, including Pim-1 and Flt-3, which are implicated in cancer and other diseases. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in different assays, and potential therapeutic applications.
The biological activity of this compound is largely attributed to its ability to inhibit specific kinases. Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine core can effectively inhibit Pim-1 and Flt-3 kinases. For instance, a study demonstrated that selected pyrazolo[1,5-a]pyrimidine derivatives exhibited submicromolar potency in inhibiting the phosphorylation of BAD protein (BCL-2 antagonist of cell death), suggesting that their cellular activity is mediated through Pim-1 inhibition .
Biological Activity Overview
The biological activities of this compound extend beyond kinase inhibition. The following table summarizes various biological activities reported for pyrazolo[1,5-a]pyrimidine derivatives:
Case Study 1: Inhibition of Pim-1 and Flt-3 Kinases
A significant study focused on the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidine compounds highlighted their selective inhibition of Pim-1 and Flt-3 kinases. The lead compound demonstrated >98% inhibition at a concentration of 1 μM against Pim-1 and showed improved selectivity over other oncogenic kinases . The selectivity score calculated for this compound was S(50) = 0.14, indicating a favorable profile for further development as a therapeutic agent.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of pyrazolo[1,5-a]pyrimidines against Mycobacterium tuberculosis. The compound exhibited an IC50 value of approximately 25 μM, suggesting moderate activity against this pathogen . This finding opens avenues for developing new treatments for tuberculosis using pyrazolo[1,5-a]pyrimidine derivatives.
Q & A
Q. What strategies mitigate the formation of undesired by-products during heterocyclization?
- Methodological Answer : By-products like dichloromethyl derivatives arise from overhalogenation. Controlled addition of halogenating agents (e.g., Br in acetic acid) and maintaining reaction temperatures below 25°C reduce side reactions. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradients) isolates target compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
